REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][n:7][c:8]([S:11][CH3:12])[n:9][n:10]12.[C:18](=[O:19])([O-:20])[O-:21].[Cs+:22].[Cs+:23].[Cu:24][I:25].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[nH:13]1[n:14][cH:15][cH:16][cH:17]1>>[c:2]1(-[n:13]2[n:14][cH:15][cH:16][cH:17]2)[cH:3][cH:4][c:5]2[cH:6][n:7][c:8]([S:11][CH3:12])[n:9][n:10]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc2ccc(Br)n2n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[Cs+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
c1cn[nH]c1
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Name
|
|
Type
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product
|
Smiles
|
CSc1ncc2ccc(-n3cccn3)n2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |